Cas no 2171153-30-1 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid)

2-(3R)-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-N-(2-メトキシエチル)ブタンアミド酢酸は、Fmoc保護基を有する高度に特殊化されたアミノ酸誘導体です。この化合物は、主にペプチド合成において重要な中間体として利用され、特に固相ペプチド合成(SPPS)において優れた反応性と選択性を示します。Fmoc基の存在下でアミノ基の保護が可能であり、温和な条件下で脱保護が行えるため、複雑なペプチド鎖の構築に適しています。さらに、メトキシエチル基を有するため、溶解性の向上が期待でき、有機溶媒中での取り扱いが容易です。この構造的特徴から、高収率かつ高純度のペプチド合成が可能となり、医薬品開発や生化学研究における有用性が高いです。

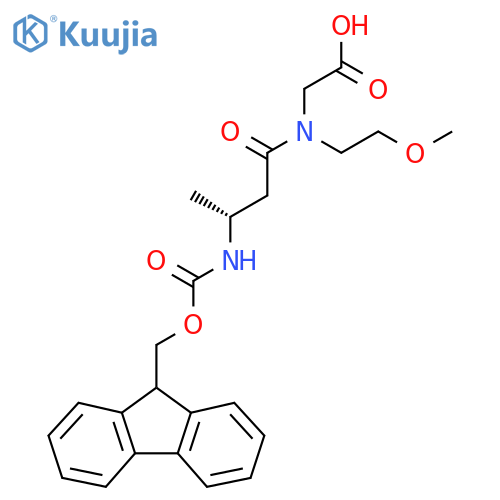

2171153-30-1 structure

商品名:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid

- 2171153-30-1

- 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid

- EN300-1549160

-

- インチ: 1S/C24H28N2O6/c1-16(13-22(27)26(11-12-31-2)14-23(28)29)25-24(30)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,25,30)(H,28,29)/t16-/m1/s1

- InChIKey: MZNIHCFXLCZGDG-MRXNPFEDSA-N

- ほほえんだ: O(C(N[C@H](C)CC(N(CC(=O)O)CCOC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 440.19473662g/mol

- どういたいしつりょう: 440.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 11

- 複雑さ: 634

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 105Ų

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1549160-2.5g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 2.5g |

$4771.0 | 2023-06-05 | ||

| Enamine | EN300-1549160-0.05g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 0.05g |

$2044.0 | 2023-06-05 | ||

| Enamine | EN300-1549160-0.25g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 0.25g |

$2239.0 | 2023-06-05 | ||

| Enamine | EN300-1549160-0.1g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 0.1g |

$2142.0 | 2023-06-05 | ||

| Enamine | EN300-1549160-2500mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 2500mg |

$4771.0 | 2023-09-25 | ||

| Enamine | EN300-1549160-50mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 50mg |

$2044.0 | 2023-09-25 | ||

| Enamine | EN300-1549160-5000mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 5000mg |

$7058.0 | 2023-09-25 | ||

| Enamine | EN300-1549160-10000mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 10000mg |

$10464.0 | 2023-09-25 | ||

| Enamine | EN300-1549160-5.0g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 5g |

$7058.0 | 2023-06-05 | ||

| Enamine | EN300-1549160-100mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)butanamido]acetic acid |

2171153-30-1 | 100mg |

$2142.0 | 2023-09-25 |

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

2171153-30-1 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量